molecular formula C26H33FN4O B3792334 N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine

Cat. No.: B3792334
M. Wt: 436.6 g/mol
InChI Key: VHUOALACQRTEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The molecule also has a pyrrole ring, a five-membered aromatic heterocycle, which is a component of many important biomolecules. The presence of the fluorobenzyl group indicates that this compound could have interesting biological activities, as fluorine atoms are often added to drug molecules to modify their properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and pyrrole rings would contribute to the compound’s aromaticity, while the fluorobenzyl group would likely have an impact on the compound’s polarity and reactivity .


Physical and Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature, with a relatively high melting point. The presence of the fluorobenzyl group could make the compound relatively non-polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. If it’s intended to be a drug, the piperidine ring could potentially interact with biological receptors, while the fluorobenzyl group could modulate the compound’s lipophilicity, affecting its ability to cross cell membranes .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Studies could also be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxy-N-[(1-pyridin-2-ylpyrrol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O/c1-32-18-17-30(21-24-8-6-14-31(24)26-10-4-5-13-28-26)19-22-11-15-29(16-12-22)20-23-7-2-3-9-25(23)27/h2-10,13-14,22H,11-12,15-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUOALACQRTEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)CC3=CC=CN3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine
Reactant of Route 2
Reactant of Route 2
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine
Reactant of Route 3
Reactant of Route 3
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine
Reactant of Route 4
Reactant of Route 4
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine
Reactant of Route 5
Reactant of Route 5
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine
Reactant of Route 6
Reactant of Route 6
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}ethanamine

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